REACTION_CXSMILES
|
[CH2:1]([C:5]1[N:10]=[C:9]([N:11]2C(C)=CC=C2C)[CH:8]=[C:7]([CH3:18])[CH:6]=1)[CH2:2][CH:3]=[CH2:4].Cl.NO.C(OCC)(=O)C.ClCCl>C(O)C.O.C(OCC)C>[NH2:11][C:9]1[CH:8]=[C:7]([CH3:18])[CH:6]=[C:5]([CH2:1][CH2:2][CH:3]=[CH2:4])[N:10]=1 |f:1.2,3.4|
|
Name
|
6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
C(CC=C)C1=CC(=CC(=N1)N1C(=CC=C1C)C)C
|
Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ethyl acetate dichloromethane
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
washed with 15 mL of 2.5 N aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted in succession with 25 mL of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl ether layers were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=C1)C)CCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |